molecular formula C16H19N5O B2612645 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097859-77-1

1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No. B2612645
CAS RN: 2097859-77-1
M. Wt: 297.362
InChI Key: FMIOWAFZQKMIMR-UHFFFAOYSA-N
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Description

“1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea” is a chemical compound. It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .


Synthesis Analysis

The synthesis of pyrrolidine derivatives containing a pyrimidine ring often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, e.g., proline derivatives .

Scientific Research Applications

Pyrimidine Derivatives and Chemical Reactions

Pyrimidine derivatives, including structures similar to 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, have been extensively studied for their chemical reactions and potential applications in various fields. Research by Yamanaka, Niitsuma, and Sakamoto (1979) delves into the reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, producing compounds like 2-anilino-4-ethoxy-6-methylpyrimidine and related ureas, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).

Supramolecular Chemistry

The ureidopyrimidinone framework, similar to the core structure of 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, has been explored for its strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the realm of supramolecular chemistry for building complex molecular architectures. Beijer et al. (1998) demonstrated that ureidopyrimidinone derivatives could dimerize with high constants, indicating potential applications in the development of supramolecular polymers and materials (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. Meijer, 1998).

Ligand Design and Metal Complexation

The design of ligands with specific functionalities, such as the urea group, has implications in metal complexation and supramolecular assemblies. Qureshi et al. (2009) explored mixed N,S-donor 2-ureidopyridine ligands capable of binding metal ions and demonstrated how these ligands could be used to bind ion pairs through coordination and hydrogen bonding, highlighting the role of functionalized ureas in designing metal-organic frameworks and coordination compounds (Naseem Qureshi, D. Yufit, J. Howard, J. Steed, 2009).

Herbicidal Applications

Research into substituted phenyltetrahydropyrimidinones, which share a similar structural motif with 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, has uncovered their potential as preemergence herbicides. These compounds act by inhibiting carotenoid biosynthesis, specifically at the phytoene desaturase step, indicating the utility of pyrimidine derivatives in agricultural chemistry. Babczinski et al. (1995) provided insights into the structure-activity relationships of these compounds, paving the way for the development of new herbicidal agents (P. Babczinski, M. Blunck, G. Sandmann, K. Shiokawa, K. Yasui, 1995).

properties

IUPAC Name

1-phenyl-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(20-13-6-2-1-3-7-13)19-12-14-8-4-11-21(14)15-17-9-5-10-18-15/h1-3,5-7,9-10,14H,4,8,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIOWAFZQKMIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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